molecular formula C23H15ClN6 B12216378 7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12216378
M. Wt: 410.9 g/mol
InChI Key: RWOGCRPTZDGOND-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthalen-1-ylmethyl group, and a fused tricyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, naphthalene-1-methylamine, and appropriate pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine precursors. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as p-toluenesulfonic acid or other acidic catalysts.

    Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.

    Purification: Techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation, nitration, or sulfonation reactions using reagents like chlorine (Cl2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Typically conducted in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous solvents under inert atmosphere.

    Substitution: Conditions vary depending on the type of substitution, but generally involve controlled temperatures and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their catalytic activity.

    Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    7-(4-chlorophenyl)-3-(phenylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    7-(4-chlorophenyl)-3-(naphthalen-2-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine: Similar structure but with a naphthalen-2-ylmethyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C23H15ClN6

Molecular Weight

410.9 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-(naphthalen-1-ylmethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H15ClN6/c24-17-8-10-18(11-9-17)30-22-20(13-26-30)23-28-27-21(29(23)14-25-22)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2

InChI Key

RWOGCRPTZDGOND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN=C4N3C=NC5=C4C=NN5C6=CC=C(C=C6)Cl

Origin of Product

United States

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